molecular formula C24H22N4O2 B1673720 L-365,260 CAS No. 118101-09-0

L-365,260

Cat. No.: B1673720
CAS No.: 118101-09-0
M. Wt: 398.5 g/mol
InChI Key: KDFQABSFVYLGPM-QFIPXVFZSA-N
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Scientific Research Applications

L-365260 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the cholecystokinin receptor type 2 and its interactions with other molecules.

    Biology: The compound is used to investigate the role of cholecystokinin receptors in various biological processes, including pain modulation and gastrointestinal function.

    Medicine: L-365260 has potential therapeutic applications in enhancing morphine analgesia and preventing morphine tolerance.

    Industry: The compound is used in the development of new drugs targeting the cholecystokinin receptor type 2.

Biochemical Analysis

Biochemical Properties

L-365260 plays a significant role in biochemical reactions by selectively binding to cholecystokinin receptor 2 (CCK2) and gastrin receptors. This interaction inhibits the activity of these receptors, which are involved in various physiological processes, including gastric acid secretion and cell proliferation. The compound’s high affinity for CCK2 receptors makes it a valuable tool for studying the role of these receptors in different biological systems .

Cellular Effects

L-365260 has been shown to affect various types of cells and cellular processes. In gastrointestinal tumor cells, it inhibits cell proliferation by blocking the mitogenic effects of gastrin . Additionally, L-365260 influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CCK2 receptors. This modulation can lead to reduced cell growth and altered metabolic activity in cancer cells .

Molecular Mechanism

The molecular mechanism of L-365260 involves its binding to CCK2 receptors, which prevents the activation of these receptors by their natural ligands, such as cholecystokinin and gastrin . This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. By blocking these pathways, L-365260 can induce apoptosis and inhibit tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-365260 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . Its inhibitory effects on cell proliferation can diminish over time due to cellular adaptation mechanisms. Long-term studies have shown that while L-365260 effectively reduces tumor growth initially, its efficacy may decrease with prolonged use .

Dosage Effects in Animal Models

The effects of L-365260 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant adverse effects . At higher doses, L-365260 can induce toxicity and adverse effects, such as gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

L-365260 is primarily metabolized through hydroxylation and glucuronide conjugation pathways . These metabolic processes involve enzymes such as cytochrome P450, which facilitate the biotransformation of the compound into more water-soluble metabolites for excretion. The metabolic pathways of L-365260 play a crucial role in determining its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, L-365260 is transported and distributed through passive diffusion and active transport mechanisms . The compound binds extensively to plasma proteins, which influences its distribution and bioavailability. In animal studies, L-365260 has been shown to accumulate in tissues with high expression of CCK2 receptors, such as the gastrointestinal tract and certain brain regions .

Subcellular Localization

L-365260 is localized primarily in the cytoplasm and cell membrane, where it interacts with CCK2 receptors . The compound’s subcellular localization is critical for its inhibitory effects on receptor activity. Additionally, post-translational modifications and targeting signals may influence the precise localization and function of L-365260 within different cellular compartments .

Preparation Methods

The synthesis of L-365260 involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the urea moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for L-365260 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

L-365260 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in L-365260.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFQABSFVYLGPM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118101-09-0
Record name L 365260
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118101-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 365260
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118101090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-365260
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-365260
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370JHF4586
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 3-methylphenylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 207°-209° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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